molecular formula C15H22N4O2 B2543514 N'-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide CAS No. 903078-52-4

N'-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide

Cat. No.: B2543514
CAS No.: 903078-52-4
M. Wt: 290.367
InChI Key: LBZPMMSQKLERBC-UHFFFAOYSA-N
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Description

N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide typically involves the reaction of 2,3-dimethylaniline with 4-methylpiperazine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding amides or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide can be compared with other ethanediamides or piperazine derivatives.
  • Similar compounds might include N’-(2,3-dimethylphenyl)-N-(4-ethylpiperazin-1-yl)ethanediamide or N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)propanediamide.

Uniqueness

The uniqueness of N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide lies in its specific structural features, which might confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-11-5-4-6-13(12(11)2)16-14(20)15(21)17-19-9-7-18(3)8-10-19/h4-6H,7-10H2,1-3H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZPMMSQKLERBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NN2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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